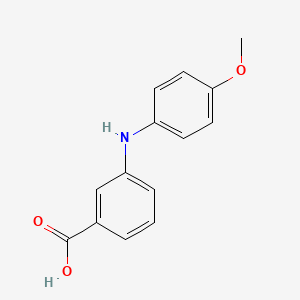

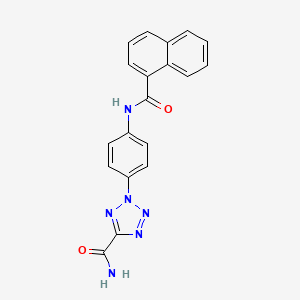

![molecular formula C14H19ClN2 B2882576 N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 682778-37-6](/img/structure/B2882576.png)

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Übersicht

Beschreibung

“N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a complex organic compound. It contains an azabicyclo[2.2.2]octane core, which is a type of nitrogen-containing bicyclic compound . The compound also has a chlorophenyl group and a methyl group attached to the nitrogen atom .

Synthesis Analysis

The synthesis of such compounds generally involves the use of a base or catalyst to promote the formation of the bicyclic structure . The 1,4-diazabicyclo[2.2.2]octane (DABCO) is often used as a base, catalyst, and reagent in organic synthesis .Molecular Structure Analysis

The azabicyclo[2.2.2]octane core is a common structural motif in many biologically active compounds . The presence of the nitrogen atom in the ring system can have significant effects on the compound’s reactivity and biological activity.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitrogen atom and the chlorophenyl group. The nitrogen atom could act as a nucleophile in reactions, while the chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrogen atom could make the compound a base, and the chlorophenyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Substance P Receptor Antagonism

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. It effectively inhibits 3H-labeled substance P binding and acts as a classical competitive antagonist in NK1 monoreceptor assays, such as the dog carotid artery preparation. It has been shown to inhibit substance P-induced salivation in rats without affecting NK2, NK3, or other receptors, indicating its selectivity as an NK1 antagonist. This compound could be instrumental in investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Crystal Structure Characterization

The compound has also been the subject of crystal structure characterization studies. For instance, derivatives such as (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one have been synthesized and characterized using 1H and 13C NMR and HRMS spectroscopy. X-ray crystallography has provided insights into their absolute molecular configuration, revealing intermolecular hydrogen bonds and the cis configuration of methyl and chlorophenyl groups, stabilized by weak intermolecular C-H...O interactions (Wu et al., 2015).

Muscarinic Activity

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine derivatives have been evaluated for their muscarinic activity in the development of drugs effective against Alzheimer's disease. A series of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring was synthesized, and their pharmacological evaluation indicated that some of these compounds showed high M1 selectivity, suggesting potential applications in treating neurodegenerative disorders (Suzuki et al., 1999).

Anti-Influenza Virus Activity

Research has also explored the anti-influenza virus activity of tricyclic compounds with a unique amine moiety derived from N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. These compounds, designed based on the structure of triperiden, showed potent anti-influenza A virus activity in vitro and were well tolerated in mice, highlighting their promise as novel anti-influenza virus agents for humans (Oka et al., 2001).

Enantiopure Amino Acid Synthesis

Furthermore, the compound has been utilized in the synthesis of enantiopure amino acids. For example, enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid was synthesized from aspartate beta-aldehyde. This synthesis facilitates the exploration of conformation-activity relationships in biologically active peptides, underscoring the compound's utility in advanced organic synthesis and medicinal chemistry research (Dietrich & Lubell, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2/c15-13-3-1-2-11(8-13)9-16-14-10-17-6-4-12(14)5-7-17/h1-3,8,12,14,16H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHKRPGUMXSZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

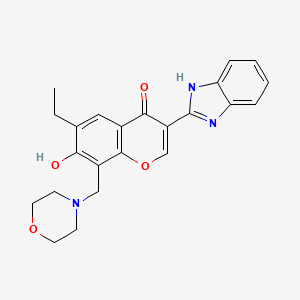

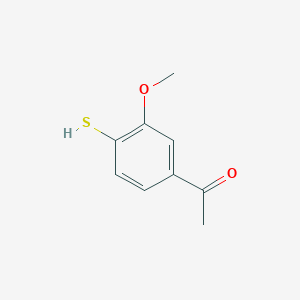

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)

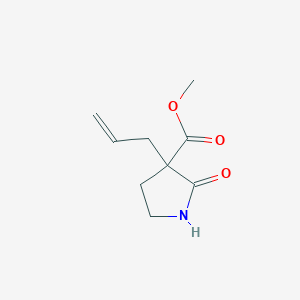

![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)

![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)

![3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde](/img/structure/B2882510.png)

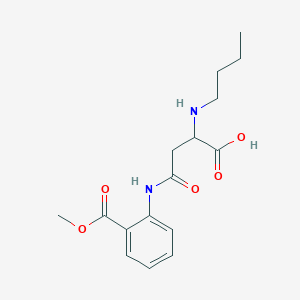

![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)

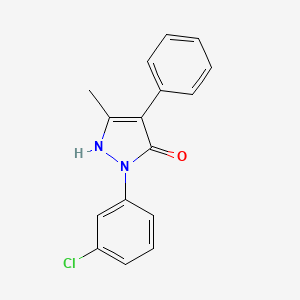

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)